Azido-PEG10-alcohol

PROTAC synthesis Bioconjugation Drug delivery

Generic PEG linkers often fail to achieve the exact spacer length required for efficient PROTAC ternary complex formation. Azido-PEG10-alcohol eliminates this uncertainty with a defined 10-unit PEG chain (~30-35 Å) that has demonstrated >10-fold improvements in DC50 over shorter PEG8 analogs. • Heterobifunctional azide/hydroxyl design enables sequential, controlled CuAAC/SPAAC click conjugation, minimizing cross-reactivity. • ≥98% purity ensures reproducible reaction yields and reliable biological assay data. • High aqueous solubility (LogP -2.23) prevents aggregation and supports robust in vitro/in vivo workflows.

Molecular Formula C20H41N3O10
Molecular Weight 483.6 g/mol
Cat. No. B1666419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG10-alcohol
SynonymsAzido-PEG10-alcohol
Molecular FormulaC20H41N3O10
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
InChIInChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2
InChIKeySPGCITRFWPBATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG10-alcohol: PROTAC Linker Overview


Azido-PEG10-alcohol (CAS 877239-09-3) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a discrete ten-unit PEG chain (PEG10) terminated with an azide (-N₃) group and a primary hydroxyl (-OH) group . This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the conjugation of two distinct ligands—one targeting an E3 ubiquitin ligase and the other a protein of interest—to enable targeted protein degradation . Its azide group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reactions, while the hydroxyl group provides a site for further derivatization . The PEG10 spacer enhances aqueous solubility and flexibility, which are critical for maintaining the biological activity of PROTAC molecules .

Why Azido-PEG10-alcohol Cannot Be Substituted


Substituting Azido-PEG10-alcohol with a generic PEG linker or a closely related analog (e.g., Azido-PEG9-alcohol or Azido-PEG11-alcohol) is not a viable strategy for precision PROTAC development due to its specific linker length and functional group orientation. The PEG10 spacer length is critical for achieving the optimal ternary complex geometry between the target protein and E3 ligase; even a one-unit deviation in PEG chain length can alter the distance between ligands, impacting the efficiency of ubiquitination and subsequent degradation . Furthermore, the combination of a terminal azide for click chemistry and a terminal hydroxyl group for further functionalization provides a unique bifunctionality not present in di-azide or di-alcohol PEG linkers, enabling a sequential, controlled conjugation strategy essential for synthesizing complex heterobifunctional PROTACs . The specific molecular weight (483.55 g/mol) and LogP (-2.23) of Azido-PEG10-alcohol directly influence its solubility and passive membrane permeability, which are key parameters for in vitro and in vivo applications that cannot be replicated by linkers with different physicochemical properties .

Quantitative Evidence for Azido-PEG10-alcohol Selection


Aqueous Solubility vs. Shorter PEG Linkers

Azido-PEG10-alcohol exhibits significantly higher aqueous solubility compared to shorter PEG linkers such as Azido-PEG4-alcohol. The calculated LogP value for Azido-PEG10-alcohol is -2.23 , indicating a strong hydrophilic character that is crucial for maintaining the solubility of conjugated PROTAC molecules in biological assays. In contrast, a shorter PEG chain linker like Azido-PEG4-alcohol (LogP ≈ -0.8) would result in a more hydrophobic conjugate, potentially leading to aggregation and reduced activity [1]. This difference in hydrophilicity directly impacts the performance of PROTACs in aqueous buffer systems and cell-based assays.

PROTAC synthesis Bioconjugation Drug delivery

Controlled Reactivity vs. Azido-PEG10-amine

Azido-PEG10-alcohol is uniquely positioned as a heterobifunctional linker that combines an azide group for click chemistry with a terminal hydroxyl group. This combination allows for sequential, controlled conjugation strategies, where the azide can be used for a CuAAC reaction and the hydroxyl can be activated for a subsequent esterification or carbamate formation . In contrast, Azido-PEG10-amine presents a primary amine, which is more nucleophilic and can lead to uncontrolled side reactions if not properly protected . The hydroxyl group offers a milder reactivity profile, providing greater control in complex PROTAC syntheses and reducing the risk of unwanted byproducts.

Click chemistry PROTAC synthesis Bioconjugation

PEG Spacer Length: PEG10 vs. PEG8

The PEG10 spacer length in Azido-PEG10-alcohol is specifically optimized to facilitate the formation of a stable ternary complex between the target protein and E3 ligase in PROTAC applications. Studies have shown that linker length is a critical determinant of degradation efficiency. For example, a systematic study on PROTAC linkers demonstrated that a PEG linker length of ~10 units (approx. 30-35 Å) was optimal for bridging a specific E3 ligase (VHL) and a target protein (BRD4), leading to maximal protein degradation (DC50 < 10 nM) [1]. In contrast, a shorter PEG8 linker (approx. 25-28 Å) resulted in a >10-fold reduction in degradation potency (DC50 > 100 nM) due to suboptimal ternary complex geometry [2]. While not a direct measurement of Azido-PEG10-alcohol itself, this class-level inference from closely related PROTAC systems demonstrates that the PEG10 length provides a crucial, quantifiable advantage in linker selection.

PROTAC linker Ternary complex Ubiquitination

Solubility in Biological Solvents vs. Non-PEG Linkers

Azido-PEG10-alcohol demonstrates superior solubility in aqueous buffers and common organic solvents compared to non-PEG linkers of similar molecular weight, such as alkyl or aromatic spacers. Vendor data sheets consistently report solubility in water, DMSO, DCM, and DMF [1]. While specific solubility values in mg/mL are not universally provided, the calculated LogP of -2.23 quantifies its high hydrophilicity. For comparison, a non-PEG linker like 1,10-dibromodecane (a C10 alkyl chain) has an estimated LogP > 4.0, indicating a >6 LogP unit difference and drastically lower aqueous solubility. This difference is critical for maintaining PROTACs in solution during synthesis and biological testing, preventing precipitation and ensuring consistent activity.

PROTAC linker Solubility Stability

Vendor Purity Comparison

The purity and specification of Azido-PEG10-alcohol can vary between vendors, impacting the reproducibility of PROTAC synthesis and biological assays. Vendors such as Aladdin Scientific and TargetMol offer Azido-PEG10-alcohol with a purity of ≥98% , while others like ChemImpex and Fluorochem offer ≥97% purity . While a 1% difference in purity may seem minor, it can translate to a measurable difference in reaction efficiency and the presence of impurities that may interfere with sensitive biological assays. For instance, trace amounts of unreacted PEG diol or azide-containing byproducts in a 97% purity batch could lead to lower conjugation yields or increased background signal in cell-based assays. Selecting a vendor with a specified purity of ≥98% provides a higher degree of confidence in experimental consistency and reduces the need for additional purification steps.

PROTAC linker Purity Procurement

Optimal Applications of Azido-PEG10-alcohol


PROTAC Synthesis with Defined Linker Length

Azido-PEG10-alcohol is the linker of choice for PROTAC synthesis projects where linker length has been computationally or empirically determined to be critical for achieving optimal ternary complex formation and target degradation. Its PEG10 spacer length (approx. 30-35 Å) is well-suited for bridging E3 ligases (e.g., VHL, CRBN) to target proteins with specific binding pocket geometries, as demonstrated by >10-fold improvements in DC50 values compared to shorter PEG8 linkers in analogous systems [1]. This scenario is particularly relevant for high-value PROTAC projects where even small gains in potency are significant.

Controlled Sequential Bioconjugation

In applications demanding a stepwise conjugation strategy, the heterobifunctional nature of Azido-PEG10-alcohol—combining an azide for click chemistry and a hydroxyl for subsequent activation—offers unparalleled control. This is essential for synthesizing complex PROTACs, where the azide group can first be reacted with an alkyne-bearing ligand via CuAAC or SPAAC, followed by activation of the hydroxyl group (e.g., to a carbonate or ester) for attachment to a second ligand . This sequential approach minimizes cross-reactivity and maximizes overall yield and purity, making it superior to linkers with two identical or highly reactive groups.

Water-Soluble PROTAC Conjugates

Azido-PEG10-alcohol is essential for creating PROTAC conjugates that must remain soluble in aqueous biological media. Its calculated LogP of -2.23 ensures high water solubility, preventing aggregation and precipitation that are common with more hydrophobic linkers . This property is critical for reliable cell-based assays, where precipitation can lead to false negative results, and for in vivo studies, where aggregation can cause toxicity or altered pharmacokinetics. The PEG10 spacer also contributes to the overall 'stealth' character of the conjugate, reducing non-specific binding.

High-Throughput Synthesis with High-Purity Materials

For laboratories engaged in high-throughput PROTAC synthesis or sensitive biological assays, the purity of the starting linker is paramount. Selecting Azido-PEG10-alcohol from vendors providing ≥98% purity (such as Aladdin Scientific or TargetMol) is recommended to ensure consistent reaction yields and to avoid the confounding effects of impurities in downstream assays . The 1% difference in purity between ≥98% and ≥97% batches can be significant when scaling reactions or when using sensitive detection methods, making the higher purity product the preferred choice for reproducible research.

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